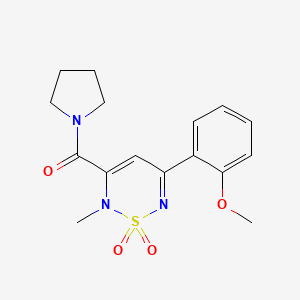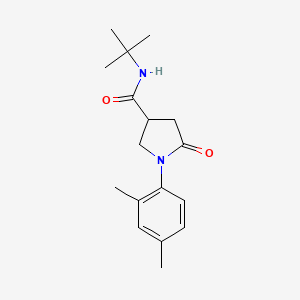
N-tert-butyl-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
N-tert-butyl-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound. It belongs to the class of pyrrolidine carboxamides, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tert-butyl group, and a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Tert-butyl Group: This step often involves the use of tert-butyl chloride and a base such as sodium hydride.
Attachment of the Dimethylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzene and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where each step of the synthesis is carried out in separate reactors.
Continuous Flow Processing: Where the entire synthesis is conducted in a single, continuous process, improving efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Can yield halogenated derivatives or other substituted products.
Scientific Research Applications
N-tert-butyl-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-tert-butyl-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects can involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways that regulate cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-1-phenyl-5-oxopyrrolidine-3-carboxamide
- N-tert-butyl-1-(2,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide
- N-tert-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-tert-butyl-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the 2,4-dimethylphenyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-tert-butyl-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11-6-7-14(12(2)8-11)19-10-13(9-15(19)20)16(21)18-17(3,4)5/h6-8,13H,9-10H2,1-5H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILFBFOKXFJMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-cyclopentyl-3-thiophenecarboxamide](/img/structure/B4809243.png)
![methyl 2-({[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4809251.png)
![4-[hydroxy(diphenyl)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide](/img/structure/B4809259.png)
![N-cyclohexyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B4809261.png)
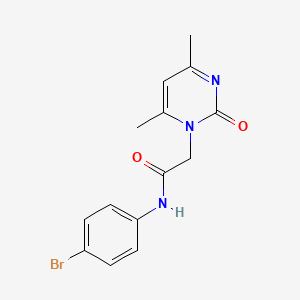
![1-ETHYL-4-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4809285.png)
![[2-bromo-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenyl] 4-chlorobenzoate](/img/structure/B4809292.png)
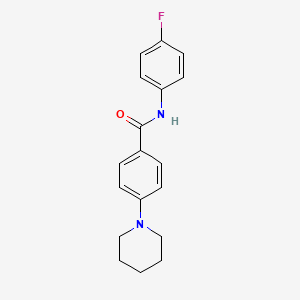
![3,5-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B4809302.png)
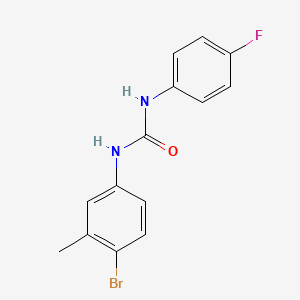
![5-[(4-Ethoxynaphthalen-1-yl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B4809309.png)
![2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYL-3-PYRIDYL CYANIDE](/img/structure/B4809320.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4809339.png)
